

Spectroscopic Profiling of 2-Bromo-3-methylbenzenesulfonamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Bromo-3-methylbenzenesulfonamide
CAS No.:	1261472-95-0
Cat. No.:	B2918492

[Get Quote](#)

Executive Summary

In modern drug discovery and synthetic organic chemistry, **2-Bromo-3-methylbenzenesulfonamide** (CAS: 1261472-95-0) serves as a highly versatile building block. The sulfonamide moiety is a classic pharmacophore known for its role in carbonic anhydrase inhibition and antimicrobial activity, while the ortho-bromine atom provides a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide dissects the causality behind the spectroscopic signatures (NMR, IR, and HRMS) of this 1,2,3-trisubstituted aromatic system. By understanding the underlying quantum mechanical and physicochemical phenomena—such as the heavy atom effect and collision-induced dissociation pathways—researchers can establish self-validating analytical workflows.

Structural & Physicochemical Profiling

Before interpreting spectral data, it is imperative to establish the baseline physicochemical parameters that dictate the molecule's behavior in various analytical environments.

Parameter	Value / Description
Chemical Name	2-Bromo-3-methylbenzenesulfonamide
Molecular Formula	C ₇ H ₈ BrNO ₂ S
Molecular Weight	250.11 g/mol
Monoisotopic Mass (⁷⁹ Br)	248.946 Da
Monoisotopic Mass (⁸¹ Br)	250.944 Da
Substitution Pattern	1,2,3-trisubstituted benzene ring

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

Mass spectrometry of halogenated sulfonamides provides a rich landscape of diagnostic data. The presence of bromine is immediately identifiable due to its unique isotopic distribution. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the parent ion and any bromine-retaining fragments will present as a distinct 1:1 doublet separated by 2 Da.

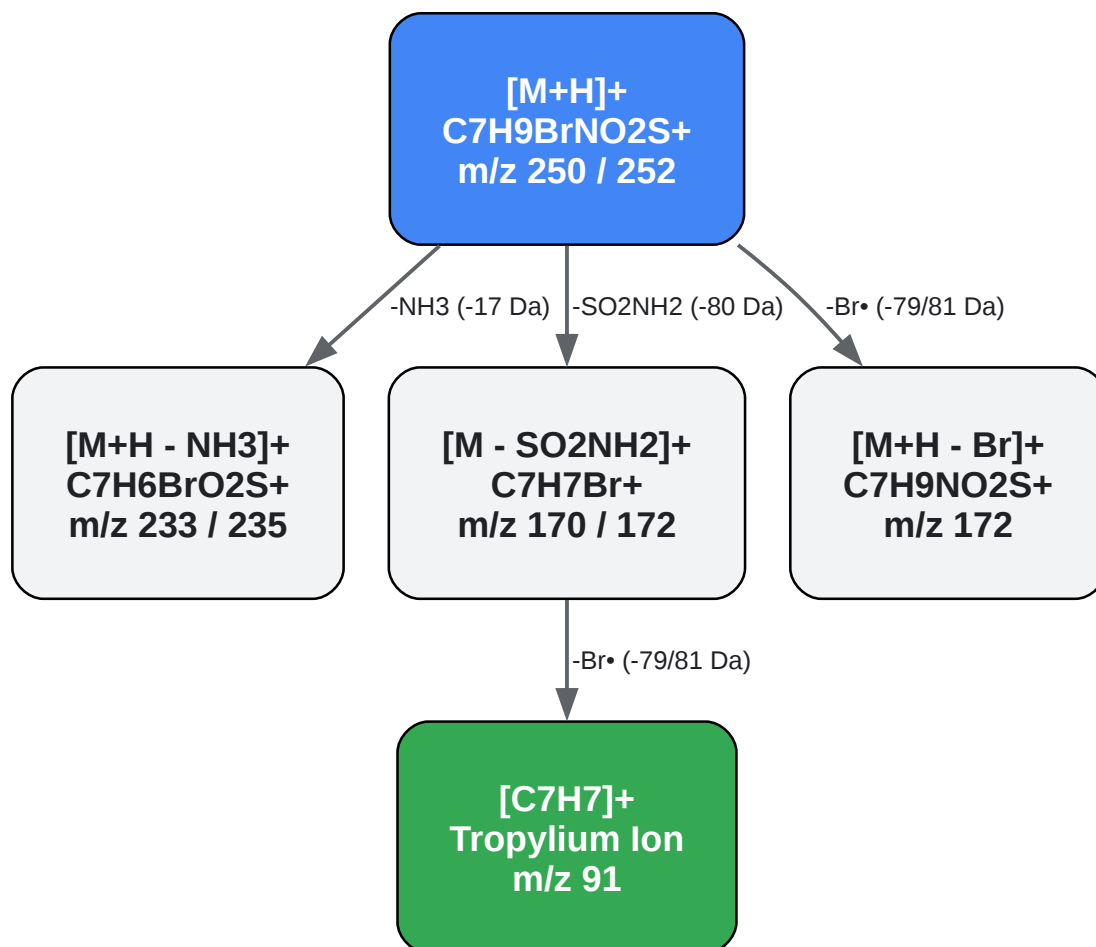
Ionization Dynamics

While positive electrospray ionization (ESI+) yields the [M+H]⁺ ion (m/z 250/252), sulfonamides are exceptionally well-suited for negative mode (ESI-). The highly electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H protons, often yielding a robust [M-H]⁻ signal at m/z 248/250 with superior signal-to-noise ratios.

Collision-Induced Dissociation (CID) Pathways

Upon isolation and fragmentation of the [M+H]⁺ precursor, the molecule undergoes specific, predictable cleavages[1]. The most facile pathway is the cleavage of the S-N bond, resulting in the loss of ammonia (NH₃) or the entire sulfonamide radical ([•]SO₂NH₂). Alternatively, the labile

C-Br bond can undergo homolytic cleavage, a pathway commonly tracked during the metabolic stability profiling of sulfonamide derivatives [3].



[Click to download full resolution via product page](#)

Proposed ESI-CID fragmentation pathways for **2-Bromo-3-methylbenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR assignment of 1,2,3-trisubstituted benzenes requires careful analysis of coupling constants (J) and substituent effects.

1H NMR Causality and Assignments

The aromatic protons (H-4, H-5, H-6) exhibit a classic AMX spin system.

- H-6 is situated ortho to the strongly electron-withdrawing sulfonamide group, resulting in significant deshielding and a downfield shift.
- H-4 and H-6 both appear as doublets of doublets (dd) due to ortho coupling (~7.8 Hz) and long-range meta coupling (~1.5 Hz).
- H-5 appears as a triplet (or overlapping dd) due to ortho coupling to both H-4 and H-6.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J , Hz)	Integration	Causality / Assignment
-NH ₂	~7.45	Broad Singlet (br s)	-	2H	Sulfonamide protons; exchanges with D ₂ O.
H-6	~7.85	Doublet of doublets (dd)	7.8, 1.5	1H	Deshielded by ortho -SO ₂ NH ₂ group.
H-5	~7.40	Triplet (t)	7.8	1H	meta to substituents; coupled to H-4 & H-6.
H-4	~7.35	Doublet of doublets (dd)	7.8, 1.5	1H	Shielded relative to H-6; adjacent to -CH ₃ .
-CH ₃	~2.45	Singlet (s)	-	3H	Benzylic methyl group.

¹³C NMR and the "Heavy Atom Effect"

Predicting ^{13}C chemical shifts based solely on electronegativity fails when halogens like bromine or iodine are involved. The ipso carbon attached to the bromine atom (C-2) exhibits a counterintuitive upfield shift. This phenomenon, known as the "heavy atom effect," is driven by the large, diffuse electron cloud of the bromine atom, which immerses the carbon nucleus in electron density and contributes to profound diamagnetic shielding [2].

Table 2: Expected ^{13}C NMR Data (100 MHz, DMSO- d_6)

Carbon	Chemical Shift (δ , ppm)	Type	Causality / Assignment
C-1	~142.8	Quaternary (C)	Strongly deshielded by the $-\text{SO}_2\text{NH}_2$ group.
C-3	~138.5	Quaternary (C)	ipso to the methyl group.
C-4	~131.2	Methine (CH)	Aromatic carbon.
C-5	~127.5	Methine (CH)	Aromatic carbon.
C-6	~124.0	Methine (CH)	Aromatic carbon.
C-2	~123.1	Quaternary (C)	Heavy Atom Effect: Shielded by ipso Bromine.
C-7	~24.5	Primary (CH_3)	Benzylic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool, specifically targeting the functional groups that are silent or ambiguous in MS and NMR. The primary sulfonamide group is the dominant feature here.

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Causality / Structural Feature
~3340	Medium, Sharp	N-H Asymmetric Stretch	Diagnostic of a primary sulfonamide (-NH ₂).
~3250	Medium, Sharp	N-H Symmetric Stretch	Confirms primary amine nature (two bands).
~1335	Strong	S=O Asymmetric Stretch	Highly polar S=O bond creates a massive dipole change.
~1165	Strong	S=O Symmetric Stretch	Secondary confirmation of the sulfonyl group.
~910	Medium	S-N Stretch	Characteristic backbone vibration of sulfonamides.
~650	Weak-Medium	C-Br Stretch	Heavy atom vibration; occurs in the fingerprint region.

Standardized Experimental Protocols

To ensure absolute scientific integrity, empirical data must be generated through self-validating systems. The following protocols detail the exact methodologies required to reproduce the data discussed above.

Protocol A: NMR Acquisition & D₂O Validation

- Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
 - Causality: DMSO-d₆ is selected over CDCl₃ to prevent rapid quadrupolar relaxation of the ¹⁴N nucleus. Strong hydrogen bonding in DMSO sharpens the -NH₂ signal, allowing for

precise integration rather than a broad baseline hump.

- Instrument Tuning: Perform automated gradient shimming (Z1-Z5) and tune the probe to the exact resonance frequencies of ^1H and ^{13}C to maximize the signal-to-noise ratio (SNR).
- Primary Acquisition: Acquire 16 scans for ^1H NMR (relaxation delay = 1.5s) and 256 scans for ^{13}C NMR (relaxation delay = 2.0s).
- Self-Validation (D_2O Exchange): Add 2 drops of Deuterium Oxide (D_2O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ^1H spectrum.
 - Causality: The disappearance of the signal at ~ 7.45 ppm confirms its assignment as the labile sulfonamide $-\text{NH}_2$ protons, providing an internal, self-validating data point.

Protocol B: ATR-FTIR Spectroscopy

- Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum (32 scans, 4 cm^{-1} resolution) in ambient air.
- Sample Application: Place ~ 2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the mechanical anvil.
 - Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic and often introduces artifactual water bands (O-H stretch at 3400 cm^{-1}) that obscure the critical N-H stretching region of the sulfonamide.
- Acquisition: Collect 32 scans from 4000 to 400 cm^{-1} . Apply atmospheric compensation algorithms to remove trace CO_2 and H_2O vapor interference.

Protocol C: LC-ESI-HRMS Analysis

- Sample Preparation: Prepare a $1\text{ }\mu\text{g/mL}$ solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
 - Causality: Formic acid acts as a proton source, driving the formation of the $[\text{M}+\text{H}]^+$ pseudomolecular ion in positive mode.
- Ionization Setup: Operate the ESI source in both positive (ESI+) and negative (ESI-) modes.

- Collision-Induced Dissociation (CID): Isolate the parent ion (m/z 250/252) in the quadrupole and apply a normalized collision energy (NCE) of 25-35 eV in the collision cell to induce S-N and C-Br cleavage.
- Detection: Acquire high-resolution data ($R = 70,000$ at m/z 200) using an Orbitrap or Q-TOF analyzer to ensure mass accuracy within 5 ppm, unambiguously confirming the $C_7H_8BrNO_2S$ molecular formula.

References

- Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers LCGC International URL:[[Link](#)]
- Chemical Shifts: Carbon - Heavy Atom Effect Organic Chemistry at CU Boulder URL:[[Link](#)]
- Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships PLOS One URL:[[Link](#)]
- To cite this document: BenchChem. [Spectroscopic Profiling of 2-Bromo-3-methylbenzenesulfonamide: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2918492/docs#spectroscopic-profiling-of-2-bromo-3-methylbenzenesulfonamide-an-in-depth-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)